molecular formula C14H13N3O4S2 B2898767 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one CAS No. 1445700-94-6

4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one

Cat. No. B2898767
CAS RN: 1445700-94-6
M. Wt: 351.4
InChI Key: GYRROOIZHCJPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one, also known as DTNQ, is a compound that has been widely used in scientific research. This compound is a potent electron acceptor and has been used in various applications, including organic electronics, photovoltaics, and sensing.

Mechanism of Action

The mechanism of action of 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one is based on its ability to accept electrons. In organic electronics, 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one acts as a p-type material, accepting electrons from the source electrode and transporting them to the drain electrode. In photovoltaics, 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one acts as an acceptor material, accepting electrons from the donor material and transporting them to the electrode. In sensing, 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one acts as a fluorescent probe, accepting electrons from the metal ion and emitting fluorescence.
Biochemical and Physiological Effects
4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity against cancer cells. 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one has also been reported to inhibit the activity of protein tyrosine phosphatase 1B, a potential target for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has also been reported to exhibit high electron mobility and high fluorescence quantum yield. However, 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied for its properties and applications. It also has limited solubility in common organic solvents, which may limit its use in some applications.

Future Directions

There are several future directions for the research and development of 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one. One direction is to study its properties and applications in more detail, including its electronic properties, optical properties, and sensing properties. Another direction is to develop new synthesis methods for 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one that can improve its purity, yield, and solubility. 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one can also be used as a building block for the synthesis of new compounds with improved properties and applications. Finally, 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one can be used in combination with other materials to develop new devices and systems with improved performance and functionality.
Conclusion
In conclusion, 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one is a compound that has been widely used in scientific research due to its unique properties. It is a potent electron acceptor and has been used in various applications, including organic electronics, photovoltaics, and sensing. 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one has several advantages for lab experiments, including its stability and high purity, but also has some limitations, including its limited solubility. There are several future directions for the research and development of 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one, including the study of its properties and applications in more detail, the development of new synthesis methods, and the use of 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one in combination with other materials.

Synthesis Methods

4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one can be synthesized using various methods, including the reaction of 2-nitrobenzaldehyde with 1,2-diaminocyclohexane followed by cyclization and oxidation. Another method involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide followed by cyclization and oxidation. Both methods have been reported to yield high purity and high yield of 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one.

Scientific Research Applications

4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one has been widely used in scientific research due to its unique properties. It is a potent electron acceptor and has been used in various applications, including organic electronics, photovoltaics, and sensing. In organic electronics, 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one has been used as a p-type material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). In photovoltaics, 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one has been used as an acceptor material in organic solar cells. In sensing, 4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-(1,2,5-dithiazepane-5-carbonyl)-6-nitro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c18-13-8-11(14(19)16-3-5-22-23-6-4-16)10-7-9(17(20)21)1-2-12(10)15-13/h1-2,7-8H,3-6H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRROOIZHCJPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C(=O)C2=CC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,5-Dithiazepane-5-carbonyl)-6-nitro-1,2-dihydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.